N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC17801751
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2 |
|---|---|
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H22N2/c1-10(2,3)8-11-9-5-6-12(4)7-9/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | PHQZZKHDZITXCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CNC1CCN(C1)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine, reflects its pyrrolidine backbone with substituents at the 1- and 3-positions:
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1-Methyl group: Attached to the pyrrolidine nitrogen.
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N-(2,2-Dimethylpropyl) group: A branched neopentyl moiety bonded to the amine at position 3.
The molecular formula is C₁₀H₂₂N₂, yielding a molecular weight of 170.30 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1247922-50-4 |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| MDL Number | MFCD14671640 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2,2-dimethylpropyl)-1-methylpyrrolidin-3-amine likely follows established amine alkylation or reductive amination protocols :
Alkylation of Pyrrolidine Derivatives
A plausible route involves the Sₙ2 reaction between 1-methylpyrrolidin-3-amine and 1-bromo-2,2-dimethylpropane. The bulky neopentyl halide may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric hindrance .
Reductive Amination
Alternatively, reductive amination of 1-methylpyrrolidin-3-one with 2,2-dimethylpropylamine using catalysts like sodium cyanoborohydride (NaBH₃CN) could yield the target compound .
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Physicochemical Properties
Predicted Physical Characteristics
While experimental data are scarce, the compound’s properties can be extrapolated from structural analogs:
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Boiling Point: ~200–220°C (estimated for tertiary amines of similar mass).
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Solubility: Miscible in polar organic solvents (e.g., ethanol, DCM); limited aqueous solubility due to hydrophobic neopentyl group.
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pKa: The tertiary amine’s pKa is projected at ~10.5, rendering it partially protonated under physiological conditions .
Spectroscopic Data
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